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molecular formula C10H12O3 B8390842 3-Ethoxy-5-hydroxymethyl-benzaldehyde

3-Ethoxy-5-hydroxymethyl-benzaldehyde

Cat. No. B8390842
M. Wt: 180.20 g/mol
InChI Key: RLPPOETUCJUZGO-UHFFFAOYSA-N
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Patent
US06476264B2

Procedure details

MnO2 (8.37 g, 96.3 mmol) was added to a solution of (3-ethoxy-5-hydroxymethyl-phenyl)-methanol (17.55 g, 96.3 mmol) in CH2Cl2 (175 ml) and the mixture was stirred for 64 h. at room temperature. Thereafter, further MnO2 (8.37 g, 96.3 mmol) was added and the mixture was stirred for 6 h. The mixture was filtered over Celite and the filtrate was concentrated. The product was purified by chromatography. There were obtained 8.32 g (48%) of 3-ethoxy-5-hydroxymethyl-benzaldehyde as a colorless oil.
Quantity
17.55 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
8.37 g
Type
catalyst
Reaction Step One
Name
Quantity
8.37 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH2:12][OH:13])[CH:7]=[C:8]([CH2:10][OH:11])[CH:9]=1)[CH3:2]>C(Cl)Cl.O=[Mn]=O>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:7]=[C:8]([CH2:10][OH:11])[CH:9]=1)[CH:12]=[O:13])[CH3:2]

Inputs

Step One
Name
Quantity
17.55 g
Type
reactant
Smiles
C(C)OC=1C=C(C=C(C1)CO)CO
Name
Quantity
175 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
8.37 g
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
8.37 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 64 h. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
C(C)OC=1C=C(C=O)C=C(C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.32 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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